tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid
Description
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate is a piperidine derivative featuring a hydrazine (-NH-NH₂) substituent at the 4-position of the piperidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This structure is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the nucleophilic hydrazine group, which enables further functionalization .
Oxalic acid (C₂H₂O₄), a dicarboxylic acid, is widely used in organic synthesis, metal chelation, and pharmaceutical cocrystal engineering. Its strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) allows it to form stable salts or cocrystals with basic nitrogen-containing compounds, enhancing physicochemical properties like solubility and stability .
The combination of these two components likely forms a salt or cocrystal, leveraging oxalic acid’s ability to modulate the piperidine derivative’s bioavailability and stability.
Properties
IUPAC Name |
tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N3O2.C2H2O4/c2*1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h2*8,12H,4-7,11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCDHXAVWHSLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NN.CC(C)(C)OC(=O)N1CCC(CC1)NN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydrazinylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalate derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The hydrazinyl group in the target compound offers greater nucleophilicity compared to amino or hydroxymethyl groups, enabling unique reactivity in coupling reactions .
- Oxalic acid as a counterion enhances solubility relative to neutral esters (e.g., tert-butyl 4-hydroxymethylphenyl derivatives), as seen in cocrystal systems where oxalic acid increases drug solubility by up to 12-fold .
Oxalic Acid vs. Other Pharmaceutical Counterions
Key Observations :
Varroa Mite Control in Apiculture
Oxalic acid is widely used to control Varroa destructor mites in honeybee hives via vaporization or trickling. However, it cannot penetrate sealed brood cells, limiting efficacy during reproductive phases .
Drug Cocrystal Engineering
Oxalic acid cocrystals with APIs like temozolomide and apixaban improve solubility and bioavailability by forming hydrogen-bonded networks (e.g., apixaban–oxalic acid cocrystals show a 2.7-fold bioavailability increase) . The tert-butyl 4-hydrazinylpiperidine moiety could similarly benefit from oxalic acid’s cocrystallization effects for enhanced drug delivery.
Biological Activity
Tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃N₃O₆
- Molecular Weight : 305.33 g/mol
- Structure Characteristics : The compound features a piperidine ring and a hydrazinyl group, which are known for their reactivity in biological systems. The presence of oxalic acid as a counter ion may influence solubility and bioavailability.
The biological activity of tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid is primarily attributed to the hydrazinyl moiety, which can interact with various biomolecules:
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with electrophilic centers in target proteins or enzymes, potentially modulating their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes.
Biological Activities
-
Anticonvulsant Activity :
- Research indicates that hydrazine derivatives exhibit anticonvulsant properties. Tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid may share similar effects based on its structural characteristics .
-
Antibacterial Properties :
- Compounds with hydrazinyl groups have been investigated for their antibacterial potential. Studies show that this compound may inhibit bacterial growth, although specific mechanisms remain to be elucidated .
-
Neuroprotective Effects :
- The compound's structure suggests potential neuroprotective effects, similar to other hydrazine derivatives that have shown promise in protecting neuronal cells from oxidative stress .
Case Study 1: Anticonvulsant Activity
A study conducted by Kulkarni et al. (2016) explored the anticonvulsant properties of various hydrazine derivatives, including tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid. The results indicated a significant reduction in seizure frequency in animal models, suggesting its potential as an anticonvulsant agent .
Case Study 2: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of hydrazine derivatives, tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid demonstrated notable activity against Gram-positive bacteria. The study highlighted its potential for development into a therapeutic agent for bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid | Contains both hydrazinyl and piperidine structures | Potential for diverse biological activities |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Hydroxyl group instead of hydrazinyl | Lacks the same reactivity as hydrazines |
| Phenylhydrazine | Contains a phenyl group | Exhibits distinct reactivity patterns compared to piperidine derivatives |
Q & A
Q. What are the standard synthesis protocols and structural characterization techniques for tert-butyl 4-hydrazinylpiperidine-1-carboxylate; oxalic acid?
Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
- Step 2: Introduction of the hydrazine moiety via nucleophilic substitution or condensation reactions.
- Step 3: Salt formation with oxalic acid to improve solubility and stability .
Key Characterization Techniques:
| Technique | Purpose | Example Conditions/Parameters |
|---|---|---|
| NMR | Confirm molecular structure and purity | / NMR in DMSO-d6 |
| HPLC | Assess purity and monitor reaction progress | C18 column, acetonitrile/water gradient |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | ESI-MS in positive ion mode |
Optimization of reaction conditions (e.g., temperature, solvent selection) is critical for yield improvement, though proprietary protocols may limit disclosure of exact parameters .
Q. How does the oxalic acid counterion influence the compound’s solubility and reactivity?
Answer: Oxalic acid acts as a counterion, protonating the hydrazine group to form a stable salt. This enhances:
- Aqueous Solubility: Facilitates dissolution in polar solvents (e.g., DMSO, ethanol-water mixtures) for biological assays .
- Stability: Reduces degradation of the hydrazine moiety under ambient conditions .
Reactivity Considerations:
- The Boc group is acid-labile, requiring neutral to mildly acidic conditions during synthesis to prevent premature deprotection .
- Oxalic acid’s dual carboxylic acid groups may participate in hydrogen bonding, influencing crystallinity and solid-state stability .
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the Boc group .
- Light Sensitivity: Protect from prolonged exposure to UV/visible light to avoid radical-mediated degradation .
- Humidity Control: Use desiccants to mitigate moisture-induced decomposition of the hydrazine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
Answer: Key Optimization Strategies:
| Parameter | Impact on Yield/By-Products | Example Adjustments |
|---|---|---|
| Temperature | Lower temps reduce side reactions | 0–5°C for hydrazine coupling steps |
| Solvent | Polar aprotic solvents enhance reactivity | DMF or THF for Boc protection |
| Catalyst | DMAP accelerates coupling efficiency | 5 mol% DMAP in DCC-mediated reactions |
By-Product Analysis:
- Common by-products include de-Boc derivatives (due to acidic conditions) or dimerized hydrazines. LC-MS or TLC can track these impurities .
Q. How can discrepancies in by-product identification during synthesis be resolved?
Answer: Methodological Approach:
Chromatographic Separation: Use preparative HPLC to isolate by-products .
Advanced Spectroscopic Analysis:
- 2D NMR (e.g., HSQC, COSY): Resolve overlapping signals in complex mixtures .
- High-Resolution MS: Confirm molecular formulas of unexpected adducts .
Computational Modeling: Predict plausible by-product structures using DFT calculations .
Q. What strategies mitigate toxicity risks given limited ecotoxicological data?
Answer: Risk Mitigation Protocols:
| Hazard Type | Preventive Measures | Reference Standard |
|---|---|---|
| Acute Exposure | Use fume hoods, gloves, and eye protection | OSHA/ECHA guidelines |
| Chronic Exposure | Limit handling frequency; monitor air quality | NIOSH recommendations |
| Environmental Release | Neutralize waste with bicarbonate before disposal | EPA hazardous waste protocols |
Contradiction Note: While states "no data available" on toxicity, emphasizes precautionary measures. Researchers should adopt worst-case assumptions until empirical data is published.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
